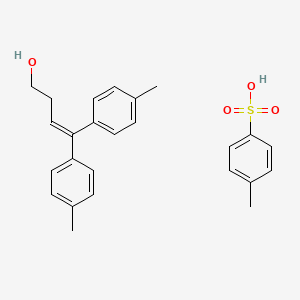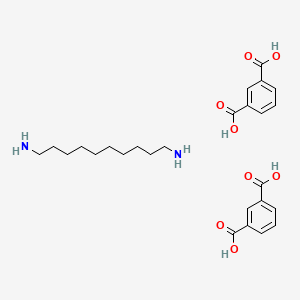
N~1~,N~1~,N~3~,N~3~-Tetrakis(2-ethylhexyl)propanediamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N~1~,N~1~,N~3~,N~3~-Tetrakis(2-ethylhexyl)propanediamide: is a synthetic organic compound known for its unique chemical structure and properties It is characterized by the presence of two amide groups attached to a central propane backbone, with each amide group further substituted with two 2-ethylhexyl groups
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N1,N~1~,N~3~,N~3~-Tetrakis(2-ethylhexyl)propanediamide typically involves the reaction of propanediamine with 2-ethylhexyl isocyanate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The process involves the following steps:
- Dissolution of propanediamine in an appropriate solvent such as dichloromethane.
- Addition of 2-ethylhexyl isocyanate dropwise to the solution while maintaining a low temperature.
- Stirring the reaction mixture for several hours to ensure complete conversion.
- Purification of the product using techniques such as column chromatography.
Industrial Production Methods: In an industrial setting, the production of N1,N~1~,N~3~,N~3~-Tetrakis(2-ethylhexyl)propanediamide may involve large-scale reactors and automated systems to control the reaction parameters. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Additionally, advanced purification methods such as high-performance liquid chromatography (HPLC) may be employed to obtain high-purity products.
化学反应分析
Types of Reactions: N1,N~1~,N~3~,N~3~-Tetrakis(2-ethylhexyl)propanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines.
Substitution: The amide groups can participate in nucleophilic substitution reactions, where nucleophiles such as hydroxide ions replace the 2-ethylhexyl groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic solutions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Hydroxyl-substituted derivatives.
科学研究应用
N~1~,N~1~,N~3~,N~3~-Tetrakis(2-ethylhexyl)propanediamide has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with metal ions
Biology: The compound can be used as a model molecule to study the interactions between amides and biological macromolecules such as proteins and nucleic acids.
Medicine: Research is being conducted to explore its potential as a drug delivery agent due to its ability to form stable complexes with therapeutic molecules.
Industry: It is used as a plasticizer in the production of polymers and as a stabilizer in the formulation of lubricants and coatings.
作用机制
The mechanism of action of N1,N~1~,N~3~,N~3~-Tetrakis(2-ethylhexyl)propanediamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with metal ions, forming stable coordination complexes. These complexes can act as catalysts in various chemical reactions.
Pathways Involved: In biological systems, the compound can interact with proteins and enzymes, potentially affecting their structure and function. This interaction can lead to changes in cellular processes and biochemical pathways.
相似化合物的比较
N~1~,N~1~,N~3~,N~3~-Tetrakis(2-ethylhexyl)propanediamide can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds:
Uniqueness:
- The presence of the propanediamide backbone in N1,N~1~,N~3~,N~3~-Tetrakis(2-ethylhexyl)propanediamide provides it with distinct chemical and physical properties compared to its analogs with longer carbon chains. This structural difference can influence its reactivity, solubility, and interaction with other molecules.
属性
CAS 编号 |
823807-37-0 |
|---|---|
分子式 |
C35H70N2O2 |
分子量 |
550.9 g/mol |
IUPAC 名称 |
N,N,N',N'-tetrakis(2-ethylhexyl)propanediamide |
InChI |
InChI=1S/C35H70N2O2/c1-9-17-21-30(13-5)26-36(27-31(14-6)22-18-10-2)34(38)25-35(39)37(28-32(15-7)23-19-11-3)29-33(16-8)24-20-12-4/h30-33H,9-29H2,1-8H3 |
InChI 键 |
DHZUEZRUZHEPGE-UHFFFAOYSA-N |
规范 SMILES |
CCCCC(CC)CN(CC(CC)CCCC)C(=O)CC(=O)N(CC(CC)CCCC)CC(CC)CCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-[(2-{[2-(Chloromethyl)phenyl]ethynyl}phenyl)ethynyl]benzonitrile](/img/structure/B14223595.png)
![2-Hydroxy-1-[(prop-2-en-1-yl)oxy]propane-1-sulfonic acid](/img/structure/B14223606.png)



![2,4-Diamino-8-chloropyrimido[4,5-b]quinolin-5(10H)-one](/img/structure/B14223620.png)

![2-(1,3-Dihydro-2H-isoindol-2-yl)-1-[4-(diphenylmethyl)piperazin-1-yl]ethan-1-one](/img/structure/B14223637.png)


silane](/img/structure/B14223663.png)
![2-Methyl-n-[2-(1h-pyrazol-4-yl)-1h-indol-6-yl]propanamide](/img/structure/B14223664.png)
